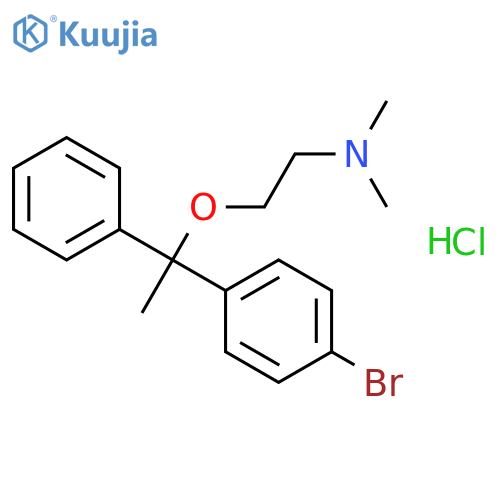Cas no 13977-28-1 (Embramine Hydrochloride)

Embramine Hydrochloride structure
商品名:Embramine Hydrochloride
Embramine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Ethanamine,2-[1-(4-bromophenyl)-1-phenylethoxy]-N,N-dimethyl-, hydrochloride (1:1)
- embramine hydrochloride
- {2-[1-(4-bromo-phenyl)-1-phenyl-ethoxy]-ethyl}-dimethyl-amine,hydrochloride
- {2-[1-(4-Brom-phenyl)-1-phenyl-aethoxy]-aethyl}-dimethyl-amin,Hydrochlorid
- 2-[1-(4-Bromophenyl)-1-phenylethoxy]-N,N-dimethylethylamine hydrochloride
- Bromadryl
- EthanaMine,2-[1-(4-broMophenyl)-1-phenylethoxy]-N,N-diMethyl-,hydrochloride
- Mebrophenhydramine hydrochloride
- JUOZATSMKDYYGH-UHFFFAOYSA-N
- EMBRAMINE HYDROCHLORIDE [MI]
- FT-0667844
- Q27268020
- 13977-28-1
- KQ84050000
- EMBRAMINE HYDROCHLORIDE [MART.]
- Embramine (hydrochloride)
- NIOSH/KQ8405000
- p-Bromo-alpha-methylbenzhydryl-2-dimethylaminoaethylaether hydrochlorid [German]
- 2-(((4-Bromo-alpha-methyl-alpha-phenyl)benzyl)oxy)-N,N-dimethylethylamine hydrochloride
- 2-[1-(4-bromophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;hydrochloride
- p-Bromo-alpha-methylbenzhydryl-2-dimethylaminoaethylaether hydrochlorid
- Mebryl
- NS00052480
- Embramine HCl
- Ethylamine, 2-(((4-bromo-alpha-methyl-alpha-phenyl)benzyl)oxy)-N,N-dimethyl-, hydrochloride
- HY-U00132A
- 7BJ3V657VC
- CHEMBL2106174
- CS-0136722
- J-007317
- 2-((P-BROMO-.ALPHA.-METHYL-.ALPHA.-PHENYLBENZYL)OXY)-N,N-DIMETHYLETHYLAMINE HYDROCHLORIDE
- EMBRAMINE HYDROCHLORIDE [WHO-DD]
- EthanaMine, 2-[1-(4-broMophenyl)-1-phenylethoxy]-N,N-diMethyl-, hydrochloride
- DA-63170
- Embramine Hydrochloride
-
- インチ: InChI=1S/C18H22BrNO.ClH/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16;/h4-12H,13-14H2,1-3H3;1H
- InChIKey: JUOZATSMKDYYGH-UHFFFAOYSA-N
- ほほえんだ: Cl.CN(CCOC(C1C=CC(Br)=CC=1)(C)C1C=CC=CC=1)C
計算された属性
- せいみつぶんしりょう: 383.06500
- どういたいしつりょう: 383.06515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 296
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.5Ų
じっけんとくせい
- ゆうかいてん: 150-152°
- PSA: 12.47000
- LogP: 5.09280
Embramine Hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- どくせい:LD50 in mice (mg/kg): 80 i.v.; 330 orally (Protiva, Novak)
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Embramine Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E521000-100mg |
Embramine Hydrochloride |
13977-28-1 | 100mg |
$ 219.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-396124A-5mg |
Embramine Hydrochloride, |
13977-28-1 | 5mg |
¥752.00 | 2023-09-05 | ||
| MedChemExpress | HY-U00132A-10mg |
Embramine hydrochloride |
13977-28-1 | 10mg |
¥1100 | 2024-04-18 | ||
| A2B Chem LLC | AE40133-100mg |
embramine hydrochloride |
13977-28-1 | 100mg |
$318.00 | 2024-01-04 | ||
| MedChemExpress | HY-U00132A-25mg |
Embramine hydrochloride |
13977-28-1 | 25mg |
¥2200 | 2024-04-18 | ||
| TRC | E521000-1g |
Embramine Hydrochloride |
13977-28-1 | 1g |
$ 1656.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-396124-100mg |
Embramine Hydrochloride, |
13977-28-1 | 100mg |
¥2708.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-396124-100 mg |
Embramine Hydrochloride, |
13977-28-1 | 100MG |
¥2,708.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-396124A-5 mg |
Embramine Hydrochloride, |
13977-28-1 | 5mg |
¥752.00 | 2023-07-10 | ||
| A2B Chem LLC | AE40133-5mg |
embramine hydrochloride |
13977-28-1 | 5mg |
$104.00 | 2024-04-20 |
Embramine Hydrochloride 関連文献
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
13977-28-1 (Embramine Hydrochloride) 関連製品
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
